Ammonium tetrathiotungstenate
Description
Significance of Thiometallates in Contemporary Inorganic Chemistry and Materials Science
Thiometallates are a class of compounds containing a central metal atom bonded to sulfur atoms. They are significant in contemporary inorganic chemistry and materials science for several reasons. Their ability to act as precursors for the synthesis of metal sulfides is a key application. These metal sulfides, particularly those of transition metals like tungsten and molybdenum, are vital in catalysis, lubrication, and electronics. The thermal decomposition of thiometallates provides a reliable route to produce these materials with controlled stoichiometry and morphology.
In materials science, thiometallates are used to functionalize the surface of nanocrystals, acting as inorganic ligands. wikipedia.org This surface modification can enhance properties such as catalytic activity, corrosion resistance, and adhesion. researchgate.net The decomposition of these thiometallate ligands upon heating can lead to the formation of crystalline metal sulfides or pure metal clusters on the surface of nanomaterials, opening up new avenues for creating advanced composite materials with tailored functionalities. wikipedia.org
Historical Context and Evolution of Ammonium (B1175870) Tetrathiotungstenate Research
The study of thiometallates dates back to the 19th century with the work of the Swedish chemist Jöns Jacob Berzelius, who is credited with the first synthesis of tetrathiomolybdate (B108656) in 1826. nih.govebsco.comsciencehistory.orgwikipedia.orgunt.eduacs.org While the early history of ammonium tetrathiotungstenate is not as clearly documented, its research trajectory is closely linked to the broader advancements in thiometallate and tungsten chemistry.
The evolution of research on this compound has been largely driven by its application as a precursor for tungsten disulfide catalysts. The need for efficient hydrodesulfurization (HDS) catalysts in the petroleum industry spurred investigations into various precursor compounds, with this compound emerging as a key candidate. Research has focused on understanding its thermal decomposition pathways to control the properties of the resulting tungsten disulfide. wikipedia.org
In recent decades, the rise of nanotechnology has opened new frontiers for this compound research. Scientists are exploring its use in the synthesis of two-dimensional (2D) tungsten disulfide nanosheets and other nanostructures for applications in electronics and energy storage. researchgate.netchalcogen.rorsc.org
Research Trajectories and Interdisciplinary Relevance of this compound
Current research on this compound is highly interdisciplinary, spanning materials science, chemistry, and engineering. Key research trajectories include:
Catalysis: A primary focus remains on optimizing the use of this compound as a precursor for hydrodesulfurization and hydrogenation catalysts. researchgate.net Studies investigate how the decomposition conditions and the presence of promoters affect the catalytic activity and selectivity of the final tungsten disulfide material. researchgate.net
Nanomaterials Synthesis: There is a growing interest in using this compound for the bottom-up synthesis of tungsten disulfide nanomaterials, including nanosheets, quantum dots, and nanotubes. researchgate.netchalcogen.rorsc.org These materials have potential applications in next-generation electronics, optoelectronics, and energy storage devices.
Electrochemistry: The compound finds applications in electrochemical processes, such as in batteries and fuel cells, where it can be used as a conductive additive or as a precursor to catalytically active materials that enhance performance. researchgate.net
Surface Modification: Research explores the use of this compound for the functionalization of surfaces to improve properties like adhesion and corrosion resistance. researchgate.net
The interdisciplinary nature of this research highlights the versatility of this compound as a foundational material in various advanced technological applications.
Chemical and Physical Properties of this compound
| Property | Value |
| Chemical Formula | (NH₄)₂WS₄ |
| Molar Mass | 348.16 g/mol |
| Appearance | Yellow to orange-red crystalline solid |
| Density | 2.71 g/cm³ (hydrate) wikipedia.org |
| Solubility in Water | Soluble wikipedia.org |
Thermal Decomposition of this compound
The thermal decomposition of this compound is a critical process that dictates the properties of the resulting tungsten sulfide (B99878) materials. The decomposition pathway varies depending on the atmosphere (inert or air).
| Atmosphere | Temperature Range (°C) | Decomposition Product(s) |
| Inert (e.g., Nitrogen) | 170 - 280 | Amorphous Tungsten Trisulfide (WS₃) |
| 330 - 470 | Crystalline Tungsten Disulfide (WS₂) | |
| Air | 170 - 280 | Amorphous Tungsten Disulfide (WS₂) |
| 260 - 500 | Monoclinic Tungsten Oxide (WO₃) |
Structure
2D Structure
Properties
Molecular Formula |
H10N2S4W |
|---|---|
Molecular Weight |
350.2 g/mol |
IUPAC Name |
diazanium;bis(sulfanylidene)tungsten;sulfanide |
InChI |
InChI=1S/2H3N.2H2S.2S.W/h2*1H3;2*1H2;;; |
InChI Key |
CCFCMIWYHMKPAO-UHFFFAOYSA-N |
Canonical SMILES |
[NH4+].[NH4+].[SH-].[SH-].S=[W]=S |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Ammonium Tetrathiotungstenate
Conventional and Novel Synthesis Routes for Ammonium (B1175870) Tetrathiotungstenate
The preparation of ammonium tetrathiotungstenate can be achieved through several methodologies, ranging from traditional solution-based techniques to more modern, yet less documented, approaches.
Solution-Phase Precipitation and Crystallization Techniques
H₂WO₄ + 2NH₃·H₂O + 4H₂S → (NH₄)₂WS₄ + 6H₂O tungsten-powder.com
A significant drawback of this method is the lengthy reaction time, which can extend from 7 to 16 hours, and the necessity of handling highly toxic and malodorous hydrogen sulfide (B99878) gas. google.com
An alternative and improved solution-phase method involves the reaction of either ammonium metatungstate [(NH₄)₆W₇O₂₄·4H₂O] or tungsten trioxide (WO₃) with an ammonium sulfide [(NH₄)₂S] solution. google.com This approach offers milder reaction conditions and a considerably shorter reaction time of 0.5 to 3 hours. google.com In this process, the tungsten precursor is first dissolved in concentrated ammonia (B1221849) water. Subsequently, the ammonium sulfide solution is added, with the reaction temperature maintained between room temperature and 90°C. google.com After the reaction, the solution is allowed to stand for 8 to 24 hours for crystallization to occur. google.com The resulting crystals are then filtered, washed with water and ethanol, and dried. google.com This method avoids the direct use of hydrogen sulfide gas, making it a more favorable route from a safety and environmental perspective.
The crystallization process itself is a critical step in obtaining pure this compound. The solubility of the compound is dependent on temperature and the concentration of the reactants. By controlling these parameters, a supersaturated solution is created, from which the this compound crystals precipitate.
| Parameter | Conventional H₂S Method | Ammonium Sulfide Method |
| Tungsten Precursor | Tungstic Acid (H₂WO₄) | Ammonium Metatungstate or Tungsten Trioxide (WO₃) |
| Sulfur Source | Hydrogen Sulfide (H₂S) gas | Ammonium Sulfide ((NH₄)₂S) solution |
| Reaction Temperature | 65-70°C | Room Temperature to 90°C |
| Reaction Time | 7-16 hours | 0.5-3 hours |
| Key Advantage | Established method | Faster, avoids H₂S gas |
| Key Disadvantage | Long reaction time, use of toxic H₂S | Requires careful control of stoichiometry |
A comparative table of solution-phase synthesis methods for this compound.
Solvothermal and Hydrothermal Synthesis Approaches
Solvothermal and hydrothermal synthesis methods are powerful techniques for producing crystalline materials from solutions or suspensions at elevated temperatures and pressures. While these methods are widely used for the synthesis of various inorganic materials, including some ammonium-containing compounds, their application for the direct synthesis of this compound is not well-documented in publicly available research. There is evidence of this compound being used as a precursor in solvothermal reactions to produce tungsten sulfide nanodots, but detailed procedures for its synthesis via this route are scarce. Similarly, while hydrothermal methods have been employed to create intermediate phases like (NH₄)₂V₄O₉ in the synthesis of other materials, the direct hydrothermal synthesis of pure this compound remains an area with limited reported success. rsc.org
Mechanochemical Activation and Ball Milling for this compound Preparation
Mechanochemistry, which utilizes mechanical energy from processes like ball milling to induce chemical reactions, is an emerging green chemistry approach that can often reduce or eliminate the need for solvents. This technique has been successfully applied to a variety of syntheses, including the production of ammonia and various organic compounds. mpg.denih.gov However, despite its potential for solid-state synthesis, there is currently a lack of specific research or established protocols for the preparation of this compound using mechanochemical activation or ball milling. This represents a potential area for future research and development in the synthesis of this important precursor.
This compound as a Precursor for Tungsten-Based Materials
One of the primary applications of this compound is its use as a single-source precursor for the synthesis of tungsten sulfides, which are valuable materials in catalysis and electronics.
Thermal Decomposition Pathways to Tungsten Sulfides (e.g., WS₂, WS₃)
The thermal decomposition of this compound is a versatile method for producing various phases of tungsten sulfide. The composition of the final product is highly dependent on the temperature and the atmosphere under which the decomposition is carried out.
In an inert atmosphere, such as nitrogen, the decomposition proceeds in a stepwise manner. The process typically begins with the release of adsorbed water, followed by the decomposition of the compound to form an amorphous tungsten trisulfide (WS₃) intermediate. As the temperature is further increased, this amorphous WS₃ transforms into crystalline tungsten disulfide (WS₂).
A typical decomposition pathway in an inert atmosphere can be summarized as follows:
~170-280°C: Formation of amorphous WS₃.
~330-470°C: Transformation of amorphous WS₃ to crystalline WS₂.
Controlled Pyrolysis for Phase-Pure Tungsten Chalcogenides
Controlled pyrolysis allows for the selective synthesis of specific tungsten sulfide phases by carefully managing the reaction parameters. The atmosphere during pyrolysis is a critical factor.
When the thermal decomposition of this compound is conducted in the presence of air, the reaction pathway changes significantly. Instead of forming tungsten trisulfide, the decomposition can lead directly to an amorphous form of tungsten disulfide. However, the presence of oxygen at higher temperatures will lead to the oxidation of the tungsten sulfides to form tungsten oxides (WOx).
The heating rate and the particle size of the this compound precursor can also influence the decomposition process and the crystallinity of the final product. Slower heating rates and smaller particle sizes generally lead to more uniform and crystalline products. By carefully controlling these parameters, it is possible to tune the synthesis to obtain phase-pure tungsten disulfide or tungsten trisulfide, which is crucial for their application in areas like hydrodesulfurization catalysis.
| Pyrolysis Condition | Intermediate Product | Final Product |
| Inert Atmosphere (e.g., N₂) at 170-280°C | Amorphous WS₃ | - |
| Inert Atmosphere (e.g., N₂) at 330-470°C | - | Crystalline WS₂ |
| Air Atmosphere (initial decomposition) | Amorphous WS₂ | - |
| Air Atmosphere (at higher temperatures) | - | Tungsten Oxides (WOx) |
A table summarizing the products of controlled pyrolysis of this compound under different conditions.
Role in the Formation of Mixed Metal Sulfides and Advanced Hybrid Materials
This compound serves as a versatile and crucial single-source precursor for the synthesis of tungsten disulfide (WS₂) and various mixed-metal sulfide materials. Its utility stems from its thermal decomposition behavior, where it breaks down to form tungsten sulfides.
The thermal decomposition of this compound in an inert atmosphere proceeds in distinct steps. researchgate.net Initially, free water is released between 30 and 140°C. researchgate.net This is followed by the formation of an amorphous tungsten trisulfide (WS₃) phase between 170 and 280°C. researchgate.net Finally, upon further heating between 330 and 470°C, the WS₃ transforms into a slightly crystalline tungsten disulfide (WS₂). researchgate.net In the presence of air, the decomposition can proceed directly to an amorphous WS₂ phase. researchgate.net
This controlled decomposition makes (NH₄)₂WS₄ an excellent precursor for creating catalytically active materials. For instance, it is a well-established precursor for hydrodesulfurization (HDS) and hydrodearomatization (HDA) catalysts used in the petroleum industry. researchgate.net
A significant application of this compound is in the formation of advanced hybrid materials, such as mixed-metal sulfide catalysts. One notable example involves the synthesis of tetrathiotungstate-intercalated layered double hydroxides (LDHs). researchgate.net In this method, the [WS₄]²⁻ anions are exchanged into the interlayer space of a NiAl-LDH. researchgate.net Subsequent calcination of this hybrid material under an inert atmosphere leads to the decomposition of the tetrathiotungstenate anions into tungsten sulfide. researchgate.net Simultaneously, the released sulfur species react with the nickel in the LDH layers, resulting in a highly dispersed Ni-W-S mixed-metal sulfide catalyst. researchgate.net The properties and catalytic activity of these materials are highly dependent on the calcination temperature, which controls the final phase of the tungsten sulfide (WS₃ or WS₂). researchgate.net
The use of this compound as a precursor offers a reliable route to produce finely dispersed and highly active catalytic phases, which are essential for various industrial applications, including coal liquefaction and heavy oil hydrogenation. google.com
Advanced Materials Fabrication and Architectures Derived from Ammonium Tetrathiotungstenate
Nanomaterial Synthesis and Structural Engineering
The use of ammonium (B1175870) tetrathiotungstenate as a precursor allows for precise control over the morphology, dimensionality, and crystal structure of the resulting nanomaterials. This section delves into various synthetic strategies employed to engineer nanostructured materials from this precursor.
The thermal decomposition of ammonium tetrathiotungstenate in a solid-state reaction provides a direct and efficient route to nanostructured tungsten sulfides. This method is particularly advantageous as it can proceed at relatively low temperatures compared to traditional high-temperature synthesis routes, which often lead to less-controlled particle growth and aggregation.
The decomposition process in an inert atmosphere typically involves several stages. Initially, free water is released at temperatures between 30 and 140 °C. This is followed by the formation of an amorphous tungsten trisulfide (WS₃) phase at temperatures ranging from 170 to 280 °C. Finally, slightly crystalline tungsten disulfide (WS₂) is formed in the temperature range of 330 to 470 °C. acs.org When the decomposition is carried out in air, the process is altered, leading directly to an amorphous WS₂ phase, which can subsequently oxidize to monoclinic tungsten oxide (m-WO₃) at higher temperatures. acs.org
The particle size of the precursor can influence the thermal behavior and the crystallinity of the final product. For instance, the thermal decomposition of (NH₄)₂WS₄ powder in a nitrogen atmosphere has been shown to yield WS₂ with a higher level of crystallization compared to the decomposition of larger (NH₄)₂WS₄ crystals under the same conditions. acs.org The temperature of the solid-state reaction is a critical parameter that dictates the final phase and crystallinity of the material. For example, in the synthesis of NiW presulfurized hydrotreating catalysts from a tetrathiotungstate-intercalated NiAl layered double hydroxide (B78521) (LDH), calcination at 300 °C maintains the WS₃ phase, which offers highly active hydrogenation sites. As the temperature is increased to 500 °C, the WS₃ phase is converted to WS₂, and nickel sulfides migrate to the edges of the WS₂ layers to form NiWS phases with high hydrodesulfurization activity. acs.orgacs.orgnih.gov
The table below summarizes the thermal decomposition steps of this compound in an inert atmosphere.
| Temperature Range (°C) | Process | Resulting Phase |
| 30 - 140 | Release of free water | Dehydrated (NH₄)₂WS₄ |
| 170 - 280 | Decomposition | Amorphous WS₃ |
| 330 - 470 | Crystallization | Slightly crystalline WS₂ |
This table illustrates the sequential decomposition of this compound in an inert atmosphere, leading to the formation of nanostructured tungsten disulfide.
This compound is a key precursor in the direct synthesis of various tungsten disulfide (WS₂) nanostructures, including nanoparticles, nanosheets, and nanotubes, through methods such as hydrothermal, solvothermal, and microwave-assisted synthesis. These methods offer excellent control over the size, morphology, and dimensionality of the resulting nanomaterials.
Tungsten Disulfide Nanoparticles: Hollow spherical WS₂ nanoparticles have been successfully prepared via a solvothermal process in pyridine. rsc.org In a comparative study, the use of trioctylamine (B72094) (TOA) as a modifying agent during the solvothermal synthesis resulted in hollow spherical nanoparticles with diameters of about 100 nm, whereas in the absence of TOA, sheet-like pieces and their irregular aggregates were obtained. rsc.org
Tungsten Disulfide Nanosheets: Hydrothermal synthesis is a widely employed method for producing WS₂ nanosheets. In a typical procedure, ultrathin WS₂ nanosheets with an average thickness of about 10 nm have been synthesized using sodium tungstate, thiourea, oxalic acid, and F127 as starting materials. researchgate.net Another approach involves a one-step hydrothermal method using tungstic acid and L-cysteine in distilled water, which has been shown to produce few-layered WS₂ nanosheets. Surfactants such as cetyltrimethylammonium bromide (CTAB) and sodium cholate (B1235396) can also be used to control the growth of WS₂ nanosheets during hydrothermal synthesis. researchgate.net
Tungsten Disulfide Nanotubes: The synthesis of WS₂ nanotubes can be achieved through the thermal decomposition of this compound. One method involves the pyrolysis of co-condensed self-assemblies of tetrathiotungstate anions and cationic surfactant molecules at 850 °C under an argon atmosphere, yielding nanotubes with diameters of 5–37 nm and lengths of 0.2–5 µm. nih.gov Microwave-assisted synthesis also provides a rapid route to WS₂ nanowires. In this method, a precursor solution of tetrathiotungstate ions is generated from tungstic acid, elemental sulfur, and monoethanolamine. Acidification of this solution yields amorphous precipitates that, upon heating to 750 °C, form WS₂ nanowires with a thickness of about 5–10 nm. nih.gov
The following table provides a summary of different direct synthesis methods for WS₂ nanostructures using this compound or related precursors.
| Nanostructure | Synthesis Method | Precursors/Reagents | Key Parameters |
| Nanoparticles (hollow spherical) | Solvothermal | (NH₄)₂WS₄, pyridine, trioctylamine (TOA) | Use of TOA as a modifying agent |
| Nanosheets (ultrathin) | Hydrothermal | Sodium tungstate, thiourea, oxalic acid, F127 | - |
| Nanosheets (few-layered) | Hydrothermal | Tungstic acid, L-cysteine | - |
| Nanotubes | Thermal Decomposition | (NH₄)₂WS₄, cationic surfactant | Pyrolysis at 850 °C |
| Nanowires | Microwave-assisted | Tungstic acid, sulfur, monoethanolamine | Annealing at 750 °C |
This table outlines various direct synthesis routes to different morphologies of tungsten disulfide nanostructures, highlighting the versatility of this compound and related tungsten precursors.
Template-assisted synthesis is a powerful strategy to control the morphology and architecture of nanomaterials. This approach can be broadly categorized into hard and soft templating methods. While specific examples of hard templating using this compound are not extensively documented, the principles of template synthesis are applicable. For instance, porous materials like anodic aluminum oxide (AAO) membranes could potentially be used as hard templates to grow WS₂ nanowires or nanotubes from an this compound precursor solution.
Soft templating, on the other hand, has been successfully employed in the synthesis of WS₂ nanostructures. Surfactants are commonly used as soft templates to direct the formation of various morphologies. In the hydrothermal synthesis of WS₂, surfactants like cetyltrimethylammonium bromide (CTAB) and polyethylene (B3416737) glycol (PEG) have been shown to play a crucial role in controlling the final morphology of the product, leading to the formation of nanorods, nanosheets, and nanofibers. researchgate.net For example, the use of CTAB can lead to the formation of rod-like micelles around which WS₂ can nucleate and grow into nanorods. researchgate.net Similarly, the long chains of PEG can act as a template for the growth of fiber-like WS₂ nanostructures. researchgate.net
Directed assembly of WS₂ nanostructures derived from this compound can also be achieved. For example, a direct-write approach has been used to fabricate controlled WS₂/MoS₂ heterostructure systems. In this method, an "ink" precursor of this compound is patterned onto a substrate. The tip speed and precursor concentration can be controlled to determine the width and thickness of the resulting WS₂ ribbons after thermal annealing. rsc.org This demonstrates a bottom-up approach to building complex architectures from a molecular precursor.
The table below summarizes the role of different templates in the synthesis of WS₂ nanostructures.
| Template Type | Example Template | Resulting Nanostructure | Synthesis Method |
| Soft Template | Cetyltrimethylammonium bromide (CTAB) | Nanorods | Hydrothermal |
| Soft Template | Polyethylene glycol (PEG) | Nanofibers | Hydrothermal |
| Directed Assembly | Direct-write patterning | Nanoribbons | Inkjet/patterning and annealing |
This table highlights the use of soft templates and directed assembly techniques to control the morphology of tungsten disulfide nanostructures synthesized from ammonium-based precursors.
Integration into Composite and Hybrid Systems
The unique properties of this compound and its derived materials make them excellent candidates for integration into composite and hybrid systems. This section explores the intercalation of thiotungstate anions into layered double hydroxides and the formation of heterostructure composites.
Layered double hydroxides (LDHs) are a class of anionic clays (B1170129) with a general formula of [M(II)₁₋ₓM(III)ₓ(OH)₂]ˣ⁺(Aⁿ⁻)ₓ/ₙ·mH₂O, where M(II) and M(III) are divalent and trivalent metal cations, respectively, and Aⁿ⁻ is an intercalated anion. The ability to exchange the interlayer anion makes LDHs versatile hosts for a variety of functional anions, including tetrathiotungstate (WS₄²⁻).
The synthesis of tetrathiotungstate-intercalated NiAl-LDH has been achieved through an ion-exchange method. researchgate.net The process involves exchanging the original interlayer anions of a pre-synthesized LDH with WS₄²⁻ anions from an this compound solution. The success of the intercalation is influenced by several factors, including the reaction atmosphere, pH, and temperature. For instance, conducting the ion exchange under a static nitrogen atmosphere is more favorable than under a flowing nitrogen atmosphere, as the latter can induce a reaction between (NH₄)₂WS₄ and nickel nitrate (B79036), leading to an incomplete exchange. researchgate.net
The crystallinity of the resulting WS₄²⁻-intercalated LDH is dependent on the initial pH and the exchange temperature. A more ordered layered structure is typically achieved at alkaline pH values. The interlayer distance of the LDH is primarily affected by the exchange temperature and the subsequent drying temperature. Optimal conditions for synthesizing ordered and pure WS₄²⁻-intercalated NiAl-LDHs with a Ni/Al ratio ranging from 1 to 3 have been identified as a static N₂ atmosphere, an initial pH of 8, an exchange temperature of 60 °C for 18 hours, and a drying temperature of 60 °C. researchgate.net
These intercalated materials can serve as precursors for catalysts. Upon calcination in a nitrogen atmosphere, the interlayer WS₄²⁻ decomposes to WS₃ and then to WS₂, releasing sulfur that can then sulfurize the nickel in the LDH layers, forming a presulfurized hydrotreating catalyst. acs.orgacs.orgnih.gov
The table below details the synthesis conditions for tetrathiotungstate-intercalated NiAl-LDH.
| Parameter | Optimal Condition | Rationale |
| Atmosphere | Static Nitrogen | Prevents side reactions and incomplete exchange |
| Initial pH | 8 (Alkaline) | Promotes a more ordered layered structure |
| Exchange Temperature | 60 °C | Influences interlayer distance |
| Exchange Duration | 18 hours | Ensures complete ion exchange |
| Drying Temperature | 60 °C | Affects the final interlayer distance |
This table summarizes the optimized synthesis parameters for the intercalation of tetrathiotungstate anions into NiAl-layered double hydroxides, as established by experimental research.
Heterostructures composed of different materials can exhibit synergistic properties and enhanced functionalities compared to their individual components. This compound is a valuable precursor for creating tungsten disulfide (WS₂)-based heterostructures, particularly with other transition metal dichalcogenides (TMDs) like molybdenum disulfide (MoS₂) and with carbon-based materials like graphene.
WS₂/MoS₂ Heterostructures: Van der Waals heterostructures of WS₂ and MoS₂ can be fabricated using a direct-write approach where precursor inks of this compound and ammonium tetrathiomolybdate (B108656) are patterned sequentially onto a substrate. rsc.org For example, a cross-bar arrangement can be created by first patterning parallel ribbons of the MoS₂ precursor, annealing it to form MoS₂, and then patterning the WS₂ precursor perpendicularly on top, followed by another annealing step. This method allows for the precise fabrication of vertically or laterally assembled heterostructures. rsc.org One-step synthesis procedures for large-area vdW heterostructures of MoS₂ and WS₂ have also been demonstrated, which are scalable and offer patterning capabilities crucial for electronic applications. nih.gov
WS₂/Graphene Heterostructures: Composite materials of WS₂ and reduced graphene oxide (rGO) have been fabricated through hydrothermal synthesis using tungsten chloride, thioacetamide, and graphene oxide (GO) as starting materials. nih.gov In this process, the WS₂ nanosheets are efficiently templated on the rGO layers, resulting in a hybrid material with enhanced electrocatalytic activity for the hydrogen evolution reaction compared to WS₂ nanosheets alone. nih.gov Another method involves the sulfurization of a tungsten oxide (WO₃₋ₓ) thin film deposited on an epitaxial graphene substrate to form a WS₂/graphene heterostructure. This process can be achieved at temperatures as low as 700 °C. nih.gov
The formation of these heterostructures often results in unique electronic and optical properties due to the interface between the different materials, making them promising for applications in electronics, optoelectronics, and catalysis.
The table below provides examples of heterostructure composites derived from this compound or related precursors.
| Heterostructure | Synthesis Method | Precursors | Key Features |
| WS₂/MoS₂ | Direct-write patterning and annealing | (NH₄)₂WS₄, (NH₄)₂MoS₄ | Precise control over architecture (vertical/lateral) |
| WS₂/MoS₂ | One-step synthesis | - | Scalable, large-area fabrication |
| WS₂/rGO | Hydrothermal synthesis | WCl₆, thioacetamide, GO | Enhanced electrocatalytic activity |
| WS₂/Graphene | Thin film sulfurization | WO₃₋ₓ film, sulfur, graphene substrate | Lower synthesis temperature (700 °C) |
This table showcases different approaches to fabricating tungsten disulfide-based heterostructure composites, highlighting the versatility of using this compound and other tungsten precursors in creating advanced functional materials.
Surface Functionalization and Interface Engineering in this compound-Derived Materials
The transformation of this compound ((NH₄)₂WS₄) into advanced materials, particularly tungsten disulfide (WS₂), opens up a plethora of opportunities for tailoring their surface chemistry and engineering interfaces to enhance their performance in various applications. The inherent characteristics of materials derived from this precursor, such as high surface area and the presence of active sites, can be further augmented through strategic surface functionalization and the creation of heterostructures.
The initial decomposition process of this compound itself is a critical step that dictates the surface properties of the resulting tungsten sulfide (B99878) material. The conditions under which this thermal decomposition occurs can be manipulated to functionalize the material's surface for specific catalytic activities. For instance, the choice of atmosphere during the decomposition of (NH₄)₂WS₄ supported on γ-alumina has a marked effect on the catalytic performance of the resulting WSₓ/Al₂O₃ catalyst.
Research has shown that the catalytic activity of these materials in reactions such as propylene (B89431) hydrogenation and thiophene (B33073) hydrogenolysis is highly dependent on the preparation method. A comparison of tungsten sulfide catalysts prepared by the thermal decomposition of this compound in either helium or hydrogen atmospheres reveals significant differences in their efficacy. These differences are attributed to the nature of the active sites formed on the catalyst surface during the decomposition and subsequent reduction steps.
Table 1: Catalytic Activity of Supported Tungsten Sulfide Catalysts Derived from this compound
| Catalyst Preparation Method | Propylene Hydrogenation Activity (x10⁻⁵ mol g⁻¹ s⁻¹) | Thiophene Hydrogenolysis Activity (x10⁻⁶ mol g⁻¹ s⁻¹) |
|---|---|---|
| Decomposition of ATT in He followed by TPR in H₂ | 1.2 | 13.0 |
| Reductive sulfiding of WO₃/Al₂O₃ followed by TPR | 0.63 | 7.0 |
Data sourced from a study on the characterization of supported tungsten sulfide catalysts derived from this compound. researchgate.net
Beyond tuning the initial synthesis conditions, interface engineering by creating heterostructures with other materials has emerged as a powerful strategy to enhance the functionality of this compound-derived materials. A notable example is the development of sandwich-like WS₂@MoS₂ 2D/1D core-shell heterostructures for the electrocatalytic nitrogen reduction reaction (eNRR) to produce ammonia (B1221849). nih.gov In this architecture, molybdenum disulfide (MoS₂) nanowire arrays are grown vertically and intercalated between the interlayers of WS₂ nanosheets. nih.gov
This intimate interface between the WS₂ core and the MoS₂ shell facilitates strong electronic interactions, which significantly boost the catalytic activity for the eNRR. nih.gov The unique structure not only enhances the exposure of the catalytically active basal planes and edges of MoS₂ but also introduces abundant lattice dislocations and vacancies in both molybdenum and sulfur, which are crucial for nitrogen activation. nih.gov The performance of this engineered heterostructure far surpasses that of its individual components, highlighting the profound impact of interface engineering. nih.gov
Table 2: Performance of WS₂@MoS₂ Heterostructures in Electrocatalytic Nitrogen Reduction
| Electrocatalyst | NH₃ Yield Rate (µg h⁻¹ cm⁻²) | Faradaic Efficiency (%) | Operating Potential (vs RHE) |
|---|---|---|---|
| WS₂@MoS₂ | 61.79 | 21.64 | -0.3 V |
| WS₂ | Lower than heterostructure | Lower than heterostructure | - |
| MoS₂ | Lower than heterostructure | Lower than heterostructure | - |
Data sourced from a study on sandwich-like WS₂@MoS₂ 2D/1D core-shell heterostructures for efficient nitrogen electroreduction to ammonia. nih.gov
These examples underscore the critical role of surface and interface design in unlocking the full potential of materials derived from this compound. By carefully controlling the synthesis parameters and by rationally designing composite structures, it is possible to create advanced materials with tailored properties for demanding catalytic and electrocatalytic applications.
Catalytic Applications and Mechanistic Elucidation of Ammonium Tetrathiotungstenate Derived Systems
Catalytic Activity of Tungsten Sulfide (B99878) Materials Derived from Ammonium (B1175870) Tetrathiotungstenate
Tungsten sulfide materials derived from the thermal decomposition of ammonium tetrathiotungstenate exhibit remarkable catalytic activity in a range of important chemical transformations. These materials, primarily composed of tungsten disulfide (WS₂), are noted for their unique electronic and structural properties that make them effective catalysts.
Electrocatalysis for Hydrogen Evolution Reaction (HER)
Tungsten-based materials are recognized as promising, cost-effective catalysts for the hydrogen evolution reaction (HER), a critical process in water splitting for hydrogen production. While direct studies on this compound-derived catalysts for HER are emerging, research on related tungsten compounds provides strong evidence of their potential. For instance, tungsten-based catalysts synthesized from ammonium tungstate, when combined with graphene, have shown high activity and stability in acidic electrolytes for HER. researchgate.net These catalysts, comprising tungsten carbide and tungsten nitride nanoparticles on graphene, exhibit low overpotentials, indicating efficient catalytic performance. researchgate.net The high performance is attributed to the synergistic effect between the tungsten compounds and the graphene support, which enhances charge transfer and increases the active surface area. researchgate.net
Below is a data table showcasing the performance of a tungsten-based electrocatalyst for HER.
| Catalyst Composition | Precursor | Overpotential (η₁₀) | Electrolyte | Reference |
| W₂C, WC, and WN on Graphene | Ammonium tungstate, Soybean powder, Graphene | 105 mV | Acidic | researchgate.net |
Hydrodesulfurization (HDS) and Hydrodenitrogenation (HDN) Catalysis
Tungsten disulfide catalysts derived from this compound are highly effective in hydrotreating processes, such as hydrodesulfurization (HDS) and hydrodenitrogenation (HDN), which are essential for removing sulfur and nitrogen compounds from fossil fuels. researchgate.netresearchgate.net The in-situ decomposition of this compound in the presence of a hydrocarbon solvent is a common method to prepare these catalysts. researchgate.net The addition of promoters like cobalt (Co) and nickel (Ni) can significantly enhance the catalytic activity of the WS₂ catalysts. researchgate.net For instance, in the HDS of dibenzothiophene (B1670422), a model sulfur-containing compound, Ni-promoted WS₂ catalysts have shown higher activity compared to unpromoted WS₂. researchgate.net The method of activation, either ex-situ or in-situ, also plays a crucial role in determining the final catalyst's specific surface area and activity. researchgate.net
The table below summarizes the catalytic activity of WS₂ catalysts in the HDS of dibenzothiophene.
| Catalyst | Precursor | Activation Method | HDS Activity of Dibenzothiophene | Reference |
| WS₂ | This compound (ATT) | In-situ | Higher than ex-situ activated | researchgate.net |
| Ni/WS₂ | Ni/Ammonium tetrathiotungstenate (Ni/ATT) | In-situ | Higher than ex-situ activated | researchgate.net |
| Co/WS₂ | Co/Ammonium tetrathiotungstenate (Co/ATT) | In-situ/Ex-situ | - | researchgate.net |
Photoreductive and Thermocatalytic Transformations
Tungsten-based materials are also explored for their potential in photoreductive and thermocatalytic applications. In the realm of photoreduction, tungsten materials are investigated for the conversion of carbon dioxide (CO₂) into valuable fuels. While direct use of this compound-derived catalysts is less documented, the broader family of tungsten-containing materials shows promise. For example, tungsten oxide-based catalysts are known to be active in photocatalysis. mdpi.com
In thermocatalysis, tungsten-based catalysts are particularly relevant for ammonia (B1221849) (NH₃) synthesis and decomposition. mdpi.comresearchgate.net The selective catalytic reduction (SCR) of nitrogen oxides (NOx) by ammonia is a well-established technology where V₂O₅-WO₃/TiO₂ catalysts are employed. mdpi.comresearchgate.net Tungsten in these catalysts is believed to enhance the acidic properties and improve catalytic efficiency. researchgate.net Furthermore, tungsten surfaces have been studied for the catalytic decomposition of ammonia, a process important for hydrogen storage and release. researchgate.net The reaction mechanism involves the adsorption and decomposition of ammonia on the tungsten surface. researchgate.net
Reaction Mechanisms and Pathways in Catalytic Processes
Understanding the reaction mechanisms and identifying the active species are paramount for the rational design of more efficient catalysts. A combination of experimental and theoretical studies is often employed to elucidate the catalytic cycles of tungsten sulfide-based systems.
In-Situ and Operando Spectroscopic Investigations of Catalytic Cycles
In-situ and operando spectroscopy techniques are powerful tools for studying catalysts under realistic reaction conditions, providing insights into the dynamic changes in the catalyst structure and the nature of adsorbed species. For tungsten sulfide catalysts, techniques such as X-ray diffraction (XRD) and scanning electron microscopy (SEM) are used to characterize the morphology and crystalline structure of the catalysts prepared from this compound. researchgate.net Auger electron spectroscopy has been employed to determine the surface composition of WS₂ catalysts, revealing the presence of carbon and its influence on catalytic activity. researchgate.net The thermal decomposition of this compound and its promoted variants can be monitored by thermogravimetric analysis (TGA) to understand the transformation process into the active WS₂ phase. researchgate.net
Identification of Active Sites and Intermediate Species in Tungsten-Sulfur Catalysis
The identification of active sites and reaction intermediates is crucial for understanding the catalytic mechanism. In the HDS of thiophene (B33073) over WS₂ catalysts, a linear correlation has been observed between the sulfur exchange capacity and the HDS activity, suggesting that the number of accessible sulfur sites is key to the catalytic performance. researchgate.net Density Functional Theory (DFT) calculations have been used to study the adsorption of molecules on the WS₂ surface, indicating that specific sites, such as the top site of the tungsten atom, are preferential for adsorption. researchgate.net For the HDS of dibenzothiophene over WS₂ catalysts derived from this compound, it is believed that the active sites are located at the edges of the WS₂ slabs. The presence of carbon in the tungsten sulfide phase, resulting from the decomposition of the precursor, has been suggested to improve the catalytic properties. researchgate.net In the context of ammonia decomposition on tungsten, surface imide and nitride species have been identified as intermediates. researchgate.net
Catalyst Design Principles and Performance Enhancement Strategies
The design and enhancement of catalysts derived from this compound are centered on maximizing activity, selectivity, and longevity. Key strategies involve creating synergistic effects with other metals, selecting appropriate support materials, and utilizing dopants to fine-tune catalytic properties.
The performance of tungsten-based catalysts is significantly enhanced by the addition of other transition metals, most notably nickel (Ni) and cobalt (Co), leading to synergistic effects. This synergy is particularly crucial in HDS catalysts. While WS₂ itself is active, the combination with Ni or Co to form a Ni-W-S or Co-W-S phase results in a substantial increase in catalytic activity. researchgate.net
The "CoMoS" model for molybdenum-based catalysts has a parallel in tungsten-based systems. It is proposed that the promoter atoms (Ni or Co) are located at the edges of the WS₂ slabs. This positioning modifies the electronic properties of the neighboring sulfur and tungsten atoms, creating more active sites for hydrogenation and C-S bond cleavage. Research on NiMoW trimetallic catalysts has demonstrated higher HDS conversion rates compared to their bimetallic (NiMo, NiW) or monometallic counterparts, attributing the success to an improved synergistic effect between the three metals. researchgate.net
The method of preparation influences the degree of synergy. For instance, using bimetallic heteropolyacid precursors for Mo and W can lead to the formation of a mixed MoWS₂ phase at lower sulfidation temperatures, enhancing catalytic performance. researchgate.net The addition of a small amount of tungsten to a CoMo/γ-Al₂O₃ catalyst has also been shown to increase both HDS and hydrogenation activities. scispace.com This synergy arises from the formation of highly active mixed-metal sulfide structures that possess a greater number of catalytically active sites compared to the individual components. researchgate.netresearchgate.net
Interactive Table 1: Comparison of HDS Activity in Multi-Component Catalysts
| Catalyst System | Precursor(s) | Key Finding | Reference |
| NiMoW/γ-Al₂O₃ | W- and Mo-based hybrid nanocrystals, Nickel salt | Trimetallic system showed ~36% higher DBT conversion than NiMo/γ-Al₂O₃ and ~21% higher than NiW/γ-Al₂O₃ due to improved synergy. | researchgate.net |
| W-incorporated CoMo/γ-Al₂O₃ | CoMo/γ-Al₂O₃ and Tungsten precursor | Low amounts of tungsten incorporation increased both HDS and hydrogenation activities. | scispace.com |
| Bulk MoWS₂ | Bimetallic (Mo-W) Heteropolyacid | The bulk MoWS₂ catalyst exhibited significantly higher activity in both DBT HDS and naphthalene (B1677914) hydrogenation compared to monometallic MoS₂ and WS₂. | researchgate.net |
| Ni-promoted W/C | This compound, Nickel salt | Nickel incorporation led to a large enhancement in HDS performance due to better dispersion and promotion of the WS₂ phase. | researchgate.net |
Alumina (B75360) (γ-Al₂O₃): This is a widely used support due to its high surface area and mechanical strength. However, strong interactions between tungsten oxide and alumina can make the sulfidation process difficult, potentially leading to incomplete formation of the active WS₂ phase. acs.orgredalyc.org
Carbon: Carbon supports offer weaker metal-support interactions, which facilitates more complete sulfidation of the tungsten precursor. researchgate.net This can lead to catalysts with higher activity. Activated carbon, for example, can be an effective support for platinum catalysts in the decomposition of ammonium nitrate (B79036), where it also acts as a reducing agent. researchgate.net
Zirconia (ZrO₂): When used as a support, zirconia can form solid solutions with tungsten oxide, leading to highly dispersed active species and enhanced acidity, which can be beneficial for certain reactions. rsc.org
Doping is another effective strategy to enhance catalytic performance. Doping involves adding small amounts of other elements to the catalyst formulation to modify its electronic or structural properties. For example, doping bismuth vanadate (B1173111) (BiVO₄) photoanodes with tungsten has been shown to tune the electron trapping process and improve performance in water oxidation. acs.org In the context of tungsten sulfide catalysts, doping can create more defects and active sites. The substitutional doping of tungsten diselenide (WSe₂) with rhenium (Re) has been demonstrated to precisely control its electronic properties. nih.gov Similarly, doping cobalt sulfide with tungsten can enhance its electrocatalytic activity for water splitting by modifying its microstructure and electronic structure. researchgate.net
Interactive Table 2: Effect of Support and Doping on Tungsten-Based Catalysts
| Catalyst System | Support/Dopant | Effect | Application | Reference |
| W/C | Carbon Support | Weak metal-support interaction facilitates more complete sulfidation to WS₂. | HDS | researchgate.net |
| WOₓ/ZrO₂ | Zirconia Support | Formation of solid solutions leads to high dispersion of tungsten species and enhanced acidity. | NH₃-SCR | rsc.org |
| W-doped BiVO₄ | Tungsten Dopant | Tunes surface states and electron trapping, enhancing photoelectrochemical performance. | Water Oxidation | acs.org |
| W-doped CoS₁.₀₉₇/CoSe₂ | Tungsten Dopant | Modifies microstructure and electronic structure, creating a highly efficient bifunctional electrocatalyst. | Water Splitting | researchgate.net |
The long-term stability and durability of a catalyst are crucial for its industrial viability. Catalysts derived from this compound, particularly the resulting WS₂-based systems, are subject to deactivation over time. The primary mechanisms of deactivation in hydrotreating processes are:
Coking: The deposition of carbonaceous residues (coke) on the catalyst surface can block active sites and pores, leading to a rapid decline in activity. researchgate.net This is a significant issue when processing heavy oil feedstocks that contain large, aromatic molecules. researchgate.net
Metal Deposition: Feedstocks often contain metal impurities (e.g., vanadium and nickel) that can deposit on the catalyst, poisoning active sites and causing pore plugging. researchgate.nettaylorfrancis.com Vanadium compounds are known to be particularly detrimental to HDS active sites. researchgate.net
Changes in the Active Phase: The morphology of the active sulfide phase can change under reaction conditions. Sintering of the WS₂ slabs can occur at high temperatures, reducing the number of active edge sites. researchgate.net Hydrothermal aging can also lead to the agglomeration of tungsten species, causing deactivation. mdpi.com
Assessments of stability often involve long-term catalytic tests under industrial conditions, followed by characterization of the spent catalyst to identify the cause of deactivation. For instance, studies on WO₃/Fe-Cu-ZSM-5 catalysts showed that despite some deactivation after hydrothermal aging, the tungsten-based system demonstrated better stability than its bimetallic counterpart. mdpi.com WS₂ itself is known to be a durable material, resistant to corrosion, which makes it suitable for demanding applications like electrocatalytic hydrogen evolution. mdpi.comresearchgate.net However, in hydrotreating, the harsh conditions necessitate continuous efforts to improve catalyst stability, often by optimizing the support and promoter composition to resist coking and metal poisoning. researchgate.net
Spectroscopic Characterization and Structural Elucidation of Ammonium Tetrathiotungstenate and Its Derivatives
Advanced Spectroscopic Techniques for Chemical and Electronic Structure Analysis
Spectroscopic methods are indispensable for probing the atomic and molecular characteristics of materials. For ammonium (B1175870) tetrathiotungstenate, techniques such as X-ray absorption, vibrational, and photoelectron spectroscopies provide detailed insights into the tungsten coordination, molecular vibrations, and elemental composition.
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific tool for determining the local geometric and electronic structure of an absorbing atom. libretexts.orgnih.gov It is particularly useful for amorphous or poorly crystalline materials. The XAS spectrum is typically divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). nih.gov
In the context of ammonium tetrathiotungstenate, XAS at the tungsten LIII-edge is employed to probe the coordination environment of the tungsten atom. Studies combining in situ XAS and X-ray diffraction have been conducted to monitor the structural changes during the thermal decomposition of (NH₄)₂WS₄ to form amorphous WS₃ and subsequently poorly crystalline WS₂. rsc.org
The EXAFS analysis of the starting material, this compound, confirms the tetrahedral coordination of the tungsten atom, surrounded by four sulfur atoms (W-S) in the [WS₄]²⁻ anion. During isothermal decomposition, XAS data show that ammonium tetrathiotungstate transforms directly into amorphous WS₃ without the formation of any intermediate crystalline phases. rsc.org This transition is characterized by changes in the W-S coordination number and bond distances, which can be meticulously tracked with EXAFS.
| Feature | Description | Reference |
| Technique | X-ray Absorption Spectroscopy (XAS) at the W LIII-edge | rsc.org |
| Analyte | This compound, (NH₄)₂WS₄ | rsc.org |
| Information Obtained | Local coordination environment of Tungsten (W) | rsc.org |
| Key Finding | Confirms the tetrahedral coordination of W by four S atoms in the [WS₄]²⁻ anion. Tracks the structural evolution during thermal decomposition. | rsc.org |
Vibrational spectroscopy, encompassing both Raman and Infrared (IR) spectroscopy, provides a molecular fingerprint by probing the vibrational modes of a compound. These techniques are complementary, as they are governed by different selection rules: IR activity requires a change in the dipole moment during a vibration, whereas Raman activity requires a change in polarizability. nih.gov
For this compound, ((NH₄)₂WS₄), the spectra are characterized by the vibrational modes of the tetrahedral tetrathiotungstate anion ([WS₄]²⁻) and the ammonium cation (NH₄⁺).
Tetrathiotungstate Anion ([WS₄]²⁻): The tetrahedral [WS₄]²⁻ ion has four normal modes of vibration. The symmetric stretching mode (ν₁) is typically observed as a very strong band in the Raman spectrum, which is a characteristic feature for this anion.
Ammonium Cation (NH₄⁺): The ammonium ion also has four fundamental vibration modes. ipgp.fr The N-H stretching (ν₃) and bending (ν₄) modes are IR-active and are typically observed in the mid-IR region. ipgp.fr For instance, the ν₄ bending mode of NH₄⁺ is often seen around 1400-1430 cm⁻¹. ipgp.frmdpi.com The N-H stretching vibrations appear at higher wavenumbers, generally above 3000 cm⁻¹. mdpi.com
The IR spectra of various organic ammonium tetrathiotungstates have been used for their characterization, confirming the presence of both the tetrathiotungstate anion and the respective organic ammonium cations. unigoa.ac.in The analysis of these spectra is crucial for confirming the successful synthesis of the compound and for studying the interactions between the cation and the anion.
| Ion | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy | Reference |
| [WS₄]²⁻ | Symmetric Stretch (ν₁) | ~450 - 500 | Raman (Strong) | General Knowledge |
| NH₄⁺ | Bending (ν₄) | ~1400 - 1430 | IR (Active) | ipgp.frmdpi.com |
| NH₄⁺ | Stretching (ν₃) | > 3000 | IR, Raman | mdpi.com |
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. nih.gov When an X-ray beam is focused on a sample, core-level electrons are emitted, and the kinetic energy of these photoelectrons is measured. The binding energy of the emitted electron is characteristic of the element and its oxidation state.
For this compound, XPS is used to verify the presence of tungsten (W), sulfur (S), and nitrogen (N) and to determine their respective oxidation states.
Tungsten (W): The W 4f spectrum is analyzed to confirm the +6 oxidation state of tungsten in the [WS₄]²⁻ anion.
Sulfur (S): The S 2p spectrum is used to identify the sulfide (B99878) (S²⁻) species.
Nitrogen (N): The N 1s spectrum confirms the presence of nitrogen in the form of the ammonium cation (NH₄⁺).
Studies on the closely related ammonium tetrathiomolybdate (B108656) ((NH₄)₂MoS₄) demonstrate the utility of XPS in tracking the chemical state changes during thermal processing. researchgate.net For (NH₄)₂WS₄, XPS can similarly be used to monitor its decomposition, for instance, by observing shifts in the W 4f and S 2p binding energies as it converts to WS₃ and WS₂.
| Element | Core Level | Expected Oxidation State | Key Information Provided |
| Tungsten | W 4f | +6 | Confirms the oxidation state of the central metal atom. |
| Sulfur | S 2p | -2 | Identifies the chemical state of the sulfur ligands. |
| Nitrogen | N 1s | -3 | Confirms the presence of the ammonium cation. |
Diffraction and Microscopic Analysis for Morphology and Crystal Structure
While spectroscopy probes the chemical and electronic structure, diffraction and microscopy techniques are essential for elucidating the long-range order and physical morphology of materials.
X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of a solid. By analyzing the angles and intensities of the diffracted X-ray beams, one can identify the crystal phase and determine its lattice parameters.
The crystal structure of this compound has been established using X-ray diffraction techniques. researchgate.net It has been shown to be isomorphous with (NH₄)₂MoO₄, (NH₄)₂MoS₄, and K₂SO₄, crystallizing in the orthorhombic space group Pnma. The analysis of Weissenberg photographs has been used to establish its crystallographic parameters. researchgate.net In situ XRD studies are particularly valuable as they allow for the real-time observation of phase transformations during chemical reactions, such as the thermal decomposition of (NH₄)₂WS₄ into tungsten sulfides. rsc.org
| Parameter | Value / Description | Reference |
| Crystal System | Orthorhombic | researchgate.net |
| Space Group | Pnma | researchgate.net |
| Isomorphous with | (NH₄)₂MoO₄, (NH₄)₂MoS₄, K₂SO₄ | researchgate.net |
| Application | Phase identification, lattice parameter determination, monitoring thermal decomposition | rsc.orgresearchgate.net |
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the morphology and structure of materials at the micro- and nanoscale. SEM provides information about the surface topography and morphology, while TEM allows for high-resolution imaging of the internal structure, including crystal lattices. nih.govmdpi.com
While this compound is often used as a molecular precursor, its morphology and that of its derivatives can be characterized using these methods. For instance, the morphology of the resulting tungsten sulfide nanostructures, synthesized from the decomposition of (NH₄)₂WS₄, is heavily investigated using SEM and TEM. These analyses reveal the formation of nanoparticles, nanosheets, or other complex nanostructures, depending on the synthesis conditions. High-resolution TEM (HRTEM) can further provide detailed images of the layered structure of the resulting WS₂, including the number of layers and the presence of defects.
The characterization of the precursor itself might reveal its crystalline habit or particle size distribution, which can influence the morphology of the final product. For example, the particle sizes of various nanoparticles can be determined by TEM. beilstein-journals.org
Atomic Force Microscopy (AFM) for Surface Topography and Localized Properties
Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique capable of imaging and measuring material surfaces at the nanoscale. longdom.org It provides three-dimensional topographical information and allows for the characterization of various localized properties such as friction, adhesion, and mechanical compliance. longdom.org The operational principle of AFM involves scanning a sharp tip, attached to a flexible cantilever, across a sample surface. researchgate.net Forces between the tip and the sample, such as van der Waals forces, cause the cantilever to deflect. A laser beam reflected off the back of the cantilever onto a position-sensitive photodiode measures this deflection, which is then used to generate a detailed 3D map of the surface topography. researchgate.net
In the context of this compound, which often serves as a precursor for the synthesis of tungsten disulfide (WS₂) thin films and other nanomaterials, AFM is an invaluable tool for quality control and process optimization. samaterials.com For instance, if this compound is deposited as a thin film from a solution, AFM can be used to analyze the film's morphology, surface roughness, and the presence of defects like pinholes or cracks. It can differentiate between crystalline and amorphous phases on the surface and provide insights into nucleation and growth modes during film formation. researchgate.net
AFM operates in various modes, including contact mode and tapping mode. Tapping mode is generally preferred for delicate samples, as it minimizes lateral forces that could damage the surface, providing a more accurate representation of the material's topography. researchgate.net Beyond topography, advanced AFM modes can probe localized properties. For example, by analyzing force-distance curves, where the cantilever's deflection is measured as the tip approaches and retracts from the surface, properties like local adhesion can be mapped. This can reveal chemical inhomogeneities on the surface of this compound or its derivatives.
While AFM is a powerful technique for the surface characterization of materials like this compound, a review of the current scientific literature indicates a lack of specific studies focused on the direct AFM analysis of this compound. Research has predominantly focused on the characterization of materials derived from it, such as MoS₂ and WS₂. researchgate.netresearchgate.net
Elucidation of Electronic Band Structure and Crystallographic Features
The electronic and crystallographic properties of a material are fundamental to understanding its behavior and potential applications. For this compound, these features dictate its stability, reactivity, and its suitability as a precursor for semiconductor materials.
Electronic Band Structure
The electronic band structure of a solid describes the ranges of energy that an electron is allowed to possess. This structure determines a material's electrical conductivity and optical properties, distinguishing between metals, semiconductors, and insulators. nih.gov The gap between the valence band (highest occupied electronic states) and the conduction band (lowest unoccupied electronic states) is known as the band gap. The accurate prediction of this band gap is a significant challenge in materials science. nih.govaps.org
Computational methods, particularly Density Functional Theory (DFT), are the primary tools used to predict the electronic band structure of crystalline solids. nih.govyoutube.com Standard DFT approaches like the Local-Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are known to often underestimate the band gap. youtube.com More advanced methods, such as hybrid functionals (e.g., HSE06) or many-body perturbation theory (e.g., GW calculations), provide more accurate predictions that align better with experimental values. aps.org
Crystallographic Features
The arrangement of atoms in a crystalline solid is described by its crystal structure. X-ray diffraction (XRD) is the primary experimental technique for determining this structure. Early studies using Weissenberg photographs established that this compound crystallizes in the orthorhombic system. It is isostructural with related compounds such as Cs₂[MoS₄] and Rb₂[WS₄].
Subsequent low-temperature single-crystal X-ray diffraction studies have refined the structural details. The structure consists of discrete tetrahedral [WS₄]²⁻ anions and two crystallographically independent ammonium (NH₄)⁺ cations. These ions are linked through N-H···S hydrogen bonds. The key crystallographic data for this compound are summarized in the table below.
| Parameter | Value |
|---|---|
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| Lattice Parameter (a) | 9.623 Å |
| Lattice Parameter (b) | 12.406 Å |
| Lattice Parameter (c) | 7.055 Å |
Future Directions and Emerging Research Avenues for Ammonium Tetrathiotungstenate
Sustainable Synthesis and Green Chemistry Methodologies for Ammonium (B1175870) Tetrathiotungstenate Production
The traditional synthesis of ammonium tetrathiotungstenate often involves processes that are energy-intensive and utilize hazardous reagents. Consequently, a significant research thrust is the development of sustainable and green chemistry methodologies for its production. Current industrial ammonia (B1221849) production, a key component, heavily relies on the Haber-Bosch process, which is associated with substantial energy consumption and greenhouse gas emissions. researchgate.netresearchgate.net This has spurred investigations into alternative, more environmentally friendly ammonia synthesis techniques that can be integrated into the production of ammonium compounds like tetrathiotungstenate. researchgate.netresearchgate.net
Green chemistry approaches for related compounds, such as organic ammonium paratungstates, have involved the dissolution of tungsten(VI) oxide hydrate (B1144303) in aqueous organic amine solutions. niscpr.res.inresearchgate.netniscpr.res.in This method avoids harsh reaction conditions and is confirmed by techniques like Raman spectroscopy. niscpr.res.inresearchgate.netniscpr.res.in Similar strategies are being explored for this compound, aiming to reduce energy input and waste generation. The goal is to develop processes that are not only environmentally benign but also cost-effective, making the compound more accessible for large-scale applications. unsw.edu.aufrontiersin.org The push towards decarbonizing ammonia production, a critical precursor, is a key factor in making the entire lifecycle of this compound more sustainable. rsc.org
Recent research has highlighted several innovative routes for green ammonia production, which is a foundational step for the sustainable synthesis of this compound. These methods, which operate under milder conditions than the traditional Haber-Bosch process, are summarized below. researchgate.netunsw.edu.au
Advanced Applications in Energy Storage and Conversion Technologies
This compound is a precursor to tungsten disulfide (WS₂), a material with significant potential in energy storage and conversion. The unique properties of ammonium-ion-based systems are driving research into their use in next-generation batteries and supercapacitors.
Aqueous ammonium-ion energy storage devices are gaining traction due to their inherent safety, low cost, and environmental friendliness. researchgate.netresearchgate.netirec.cat The challenge lies in developing electrode materials with high specific capacity, stable structures, and long cycle life. researchgate.net Materials like manganese dioxide (MnO₂) and vanadium oxides have been explored as hosts for ammonium ions. researchgate.net The unique tetrahedral structure of the ammonium ion influences its intercalation behavior, which can lead to high power density and stability. rsc.org
Recent advancements have demonstrated the potential of ammonium-ion supercapacitors (AISCs). researchgate.netirec.cat For instance, a supercapacitor using MoS₂@Polyaniline has been developed, showcasing the advantages of ammonium ions over traditional lithium ions in terms of abundance and sustainability. irec.cat Another study on an ammonium vanadate (B1173111)/MXene composite electrode for ammonium ion storage reported excellent capacitance and cycling stability, highlighting the promise of these materials for clean energy technologies. rsc.org
The performance of various ammonium-ion-based energy storage systems is a key area of investigation. The following table summarizes some recent findings:
Furthermore, this compound and its derivatives are being explored as catalysts for the hydrogen evolution reaction (HER), a critical process for producing hydrogen fuel from water. Amorphous tungsten phosphide (B1233454) (WP) nanoparticles, which can be synthesized from precursors like this compound, have shown promise as HER electrocatalysts in acidic solutions. rsc.org Similarly, ammonium tetrathiomolybdate (B108656), a related compound, has been shown to be a versatile catalyst for HER, even in challenging environments. researchgate.netfigshare.com
Exploration in Quantum Materials and Optoelectronic Devices
The decomposition of this compound yields tungsten disulfide (WS₂), a two-dimensional (2D) transition metal dichalcogenide (TMDC) with fascinating electronic and optical properties. acs.org These properties make it a prime candidate for applications in quantum materials and optoelectronic devices. The zero-bandgap nature of graphene has limited some of its applications in nanoelectronics, leading researchers to explore semiconducting 2D materials like WS₂. acs.org
The mechanical properties of WS₂ monolayers are crucial for their practical application and are being investigated using molecular dynamics simulations and machine learning. acs.org These studies are essential for understanding how the material will behave in flexible electronics and other novel device architectures. The adoption of machine learning is expected to accelerate the discovery and understanding of 2D materials and their heterostructures. rsc.org
Integration of In-Situ Characterization and Machine Learning for Accelerated Discovery
The synthesis and application of materials derived from this compound are increasingly being guided by advanced characterization techniques and computational methods. In-situ characterization allows researchers to observe the transformation of this compound into functional materials like WS₂ in real-time. For instance, in-situ activation of thiotungstate precursors has been studied to understand their decomposition during hydrodesulfurization catalysis. researchgate.net
Machine learning (ML) is emerging as a powerful tool to accelerate the discovery of new materials and predict their properties. rsc.orgrsc.org By training ML models on existing experimental and computational data, researchers can predict the outcomes of new synthesis experiments and identify promising material compositions. friedler.net For example, ML models have been used to predict the mechanical properties of WS₂ and to guide the synthesis of new inorganic materials. acs.orgfriedler.net This data-driven approach can significantly reduce the time and cost associated with traditional trial-and-error experimentation. rsc.org
Q & A
Q. What experimental parameters are critical for synthesizing high-purity ammonium tetrathiotungstate (ATTT)?
ATTT synthesis requires precise control of reactant ratios, temperature, and reaction time. A common method involves dissolving ammonium tungstate in concentrated ammonia (1–2 mL/g ratio) and reacting it with ammonium sulfide ((NH₄)₂S) at a molar ratio of S/W = 4–6:1. The reaction proceeds at 25–90°C for 0.5–3 hours, followed by crystallization (8–24 hours), filtration, and washing with water/ethanol . Alternative methods use H₂S gas to generate ammonium tetrathiotungstate, which is then roasted at high temperatures (700–1200°C) under inert conditions to produce WS₂ . Key parameters affecting purity include sulfur stoichiometry, pH, and post-synthesis drying protocols.
Q. How should researchers characterize the structural and compositional integrity of ATTT?
Essential characterization techniques include:
- X-ray diffraction (XRD): To confirm crystalline structure and phase purity.
- Infrared (IR) spectroscopy: To identify W–S vibrational modes (~400–500 cm⁻¹) and detect tetrahedral distortions in the [WS₄]²⁻ anion. Splitting in these bands (∆ > 0.03 Å) indicates hydrogen-bonding interactions or lattice strain .
- Thermogravimetric analysis (TGA): To study thermal decomposition pathways (e.g., WS₃ formation at 170–280°C and WS₂ at 260–500°C) .
- Elemental analysis: To verify sulfur and tungsten content via inductively coupled plasma mass spectrometry (ICP-MS).
Q. What safety protocols are recommended for handling ATTT in laboratory settings?
ATTT is classified as a skin/eye irritant (H315, H319) and respiratory irritant (H335). Researchers should:
- Use personal protective equipment (gloves, goggles, lab coats) and work in well-ventilated fume hoods .
- Avoid dust generation; store in tightly sealed containers away from moisture and oxidizing agents .
- Dispose of waste via approved hazardous waste channels, adhering to local regulations .
Advanced Research Questions
Q. How can ATTT-derived catalysts be optimized for CO₂ hydrogenation to methanol?
ATTT serves as a precursor for synthesizing WS₂-based catalysts. To enhance catalytic activity:
- Morphological tuning: Exfoliate WS₂ into single-layer structures via hydrothermal methods using ATTT and surfactants (e.g., didodecyldimethylammonium bromide) to maximize surface area .
- Doping: Introduce transition metals (e.g., Cu, Zn) during synthesis to modify electronic properties. For example, Cu/ZnO/Al₂O₃ composites improve methanol selectivity by facilitating CO₂ adsorption .
- Operando spectroscopy: Use X-ray absorption spectroscopy (XAS) to monitor W coordination changes during reaction cycles .
Q. How do structural distortions in the [WS₄]²⁻ anion affect spectroscopic data interpretation?
Hydrogen-bonding interactions between ammonium ions and sulfur atoms induce tetrahedral distortions in [WS₄]²⁻, observable via IR peak splitting. For instance, strong N–H···S interactions increase ∆ (W–S bond length variation), leading to resolvable doublets in IR spectra. In contrast, alkylammonium derivatives (e.g., tetramethylammonium salts) show minimal distortion (∆ < 0.03 Å), resulting in broad, unresolved peaks . Researchers must correlate crystallographic data (XRD) with spectroscopic results to resolve discrepancies.
Q. What strategies address contradictions in thermal decomposition pathways of ATTT?
Conflicting reports on decomposition products (e.g., WS₃ vs. WS₂) arise from variations in heating rates and atmospheric conditions. For reproducible results:
- Controlled atmosphere: Decompose ATTT under inert gas (N₂) to prevent oxidation to WO₃.
- Gradient heating: Use slow temperature ramps (100–200°C/hour) to isolate intermediate phases (e.g., WS₃) .
- In situ analysis: Pair TGA with mass spectrometry (TGA-MS) to track gaseous byproducts (e.g., NH₃, H₂S) and refine reaction mechanisms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
